2-Bromo-4-chloro-1H-benzoimidazole

説明

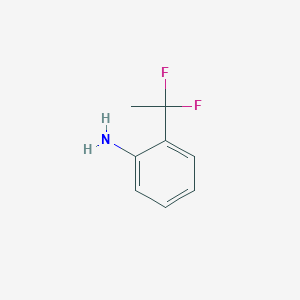

“2-Bromo-4-chloro-1H-benzoimidazole” is a heterocyclic compound. It is a 2-bromo substituted benzimidazole used in the preparation of benzimidazole nucleosides as antiviral agents .

Synthesis Analysis

Benzimidazole synthesis involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .

Molecular Structure Analysis

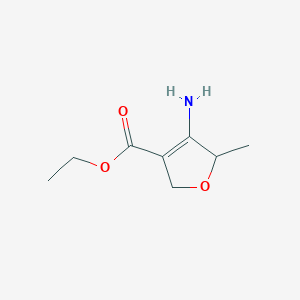

The molecular formula of “2-Bromo-4-chloro-1H-benzoimidazole” is C7H4BrClN2 . The molecular weight is 231.48 g/mol .

Chemical Reactions Analysis

2-Bromo-1H-benzimidazole is a reactant in the synthesis of substituted benzimidazoles . It is the starting compound in the synthesis of polyhalogenobenzimidazoles .

Physical And Chemical Properties Analysis

The predicted boiling point of “2-Bromo-4-chloro-1H-benzoimidazole” is 380.9±34.0 °C . The predicted density is 1.878±0.06 g/cm3 . It is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

Antifungal Applications :

- Zhou et al. (2013) synthesized a series of compounds from 2-chloromethyl-1H-benzoimidazole, which exhibited significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, surpassing the effectiveness of the control fungicide carbendazim (Zhou, Li, Zhang, & Jiang, 2013).

Antimicrobial and Antibacterial Properties :

- Tavman et al. (2010) reported the synthesis and characterization of 2-(5-chloro/nitro-1H-benzoimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes, which demonstrated selective antibacterial activity against Staphylococcus epidermidis (Tavman, Boz, & Birteksöz, 2010).

- Another study by El-Meguid (2014) explored the antimicrobial activities of compounds containing a 4-(5-benzoyl-benzoimidazol-2) moiety, showing significant effectiveness against various bacteria and fungi (El-Meguid, 2014).

Coordination Chemistry and Luminescence :

- Yang et al. (2010) described the transformation of a benzimidazole-based Yb3 cluster into a one-dimensional coordination polymer, demonstrating lanthanide ion-based luminescence in both solution and solid state, which is significant for material science applications (Yang, Jones, Wiester, Oye, & Wong, 2010).

Catalysis and Organic Synthesis :

- A study by Sharma et al. (2014) utilized 1H-benzoimidazole in the synthesis of unsymmetrical bidentate chalcogen ligands, which were then used in catalytic activation processes, highlighting its role in organic synthesis (Sharma, Joshi, Sharma, Gupta, & Singh, 2014).

- Kabir et al. (2010) presented 2-pyridin-2-yl-1H-benzoimidazole as an efficient ligand for copper-catalyzed cross-coupling reactions, indicating its utility in facilitating complex chemical syntheses (Kabir, Lorenz, Namjoshi, & Cook, 2010).

Material Science and Phosphorescence :

- Huang et al. (2004) synthesized new benzoimidazoles, leading to bis-cyclometalated iridium complexes with high phosphorescence, which have implications in the development of light-emitting devices (Huang, Lin, Chien, Tao, Sun, & Wen, 2004).

Safety And Hazards

“2-Bromo-4-chloro-1H-benzoimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for “2-Bromo-4-chloro-1H-benzoimidazole” are not mentioned in the search results, benzimidazoles and their derivatives are known for their broad range of chemical and biological properties . They are being explored for various applications in therapeutic chemistry, including as antiviral agents .

特性

IUPAC Name |

2-bromo-4-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGHEODVCAKCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-1H-benzoimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)